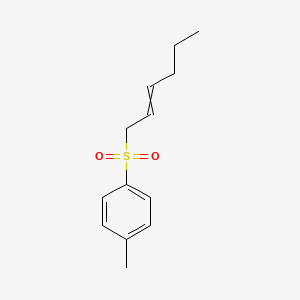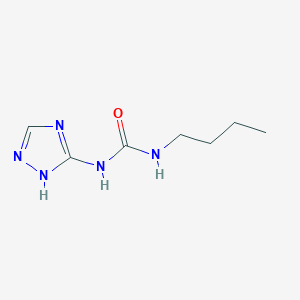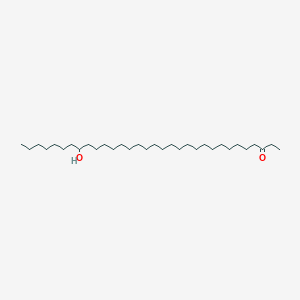![molecular formula C14H16O3 B14359662 3-[(3,4-Dihydro-2H-pyran-2-yl)oxy]-1-phenylpropan-1-one CAS No. 92567-75-4](/img/structure/B14359662.png)
3-[(3,4-Dihydro-2H-pyran-2-yl)oxy]-1-phenylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3,4-Dihydro-2H-pyran-2-yl)oxy]-1-phenylpropan-1-one is an organic compound that features a pyran ring fused to a phenylpropanone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,4-Dihydro-2H-pyran-2-yl)oxy]-1-phenylpropan-1-one typically involves the reaction of 3,4-dihydro-2H-pyran with a phenylpropanone derivative under acidic conditions. One common method is to use a Lewis acid catalyst to facilitate the formation of the pyran ring. The reaction is usually carried out in an inert solvent such as dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and improving overall efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(3,4-Dihydro-2H-pyran-2-yl)oxy]-1-phenylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The pyran ring can be substituted with various functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or alkylated derivatives.
Applications De Recherche Scientifique
3-[(3,4-Dihydro-2H-pyran-2-yl)oxy]-1-phenylpropan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 3-[(3,4-Dihydro-2H-pyran-2-yl)oxy]-1-phenylpropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dihydro-2H-pyran: A precursor in the synthesis of 3-[(3,4-Dihydro-2H-pyran-2-yl)oxy]-1-phenylpropan-1-one.
Phenylpropanone: Another precursor that forms the backbone of the compound.
Tetrahydropyran derivatives: Compounds with similar pyran ring structures but different substituents.
Uniqueness
This compound is unique due to its specific combination of a pyran ring and a phenylpropanone structure
Propriétés
Numéro CAS |
92567-75-4 |
|---|---|
Formule moléculaire |
C14H16O3 |
Poids moléculaire |
232.27 g/mol |
Nom IUPAC |
3-(3,4-dihydro-2H-pyran-2-yloxy)-1-phenylpropan-1-one |
InChI |
InChI=1S/C14H16O3/c15-13(12-6-2-1-3-7-12)9-11-17-14-8-4-5-10-16-14/h1-3,5-7,10,14H,4,8-9,11H2 |
Clé InChI |
QMPOVDWWQSPYHE-UHFFFAOYSA-N |
SMILES canonique |
C1CC(OC=C1)OCCC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 4-[(4-methylbenzene-1-sulfonyl)sulfanyl]butanoate](/img/structure/B14359584.png)
![3,7-Diphenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazine](/img/structure/B14359587.png)
![N-[2-(3-Methylphenyl)propan-2-yl]-N'-(2-phenylpropan-2-yl)urea](/img/structure/B14359605.png)

amino}ethyl acetate](/img/structure/B14359618.png)
![5,6-Dichloro-3-[(4-nitrophenyl)methylidene]-2-benzofuran-1(3H)-one](/img/structure/B14359628.png)

![2-[(Phenylcarbamothioyl)amino]ethyl phenylcarbamodithioate](/img/structure/B14359645.png)


![1-Chloro-2-(chloromethyl)-4-[2-(methylsulfanyl)phenyl]but-3-yn-2-ol](/img/structure/B14359656.png)

![2-[2-[Carboxymethyl-[(4-chloro-2-hydroxyphenyl)methyl]amino]ethyl-[(4-chloro-2-hydroxyphenyl)methyl]amino]acetic acid](/img/structure/B14359663.png)
